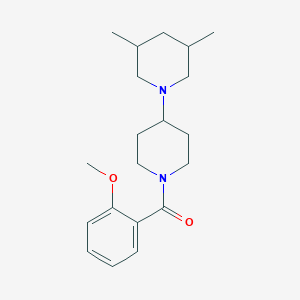![molecular formula C24H18ClN3O4 B247174 ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Additionally, it has been reported to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
Ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes involved in the inflammatory response, making it a potential candidate for the development of anti-inflammatory drugs. Additionally, it has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in lab experiments is its high purity and yield. The synthesis method has been optimized to yield a high-quality product, making it ideal for use in various scientific applications. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate. One of the primary areas of research is the development of new drugs based on this compound. It has shown significant anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has shown potential as an anti-inflammatory and anti-microbial agent. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in various scientific applications.
Synthesis Methods
The synthesis of ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate involves the reaction of 4-chlorobenzaldehyde, 2-furylacetonitrile, ethyl acetoacetate, and hydrazine hydrate in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This synthesis method has been optimized to yield a high purity and yield of the product.
Scientific Research Applications
Ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the development of new drugs. It has been shown to exhibit significant anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has been studied for its potential use as an anti-inflammatory and anti-microbial agent.
properties
Molecular Formula |
C24H18ClN3O4 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
ethyl 4-[4-(4-chlorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C24H18ClN3O4/c1-2-31-24(30)15-7-11-17(12-8-15)28-22(14-5-9-16(25)10-6-14)19-20(18-4-3-13-32-18)26-27-21(19)23(28)29/h3-13,22H,2H2,1H3,(H,26,27) |
InChI Key |
ZTLNSYKCXVKNTN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C4=CC=CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247099.png)
![ethyl 4-(4-(4-ethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247100.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247102.png)
![ethyl 4-(4-(3,4-dimethoxyphenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247103.png)
![ethyl 4-(3-(2-furyl)-4-[4-(methoxycarbonyl)phenyl]-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247104.png)
![1-Benzyl-4-[1-(3-methoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247106.png)
![1-Benzyl-4-[1-(2-methoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247107.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247109.png)
![1-Benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine](/img/structure/B247110.png)

![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)